![molecular formula C27H21F3N2O3S B2804320 (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one CAS No. 860651-13-4](/img/structure/B2804320.png)
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one
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Description
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one is a useful research compound. Its molecular formula is C27H21F3N2O3S and its molecular weight is 510.53. The purity is usually 95%.
BenchChem offers high-quality (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Research in the field has demonstrated the utility of microwave-assisted synthesis in producing novel functionalized hydantoin derivatives, which are structurally similar to the target compound. This method offers advantages in terms of efficiency and selectivity, suggesting potential for the synthesis of complex imidazole derivatives (Kamila, Ankati, & Biehl, 2011). Additionally, innovative reactions involving pyrazolin-3-ylmethylidene-thiohydantoins and alkylsulfanyl-imidazolones have been explored for synthesizing diverse imidazole structures, indicating a broad applicability in creating compounds with significant variations in their side chains (Vorozhtsov et al., 2017).
Potential Applications in Materials Science
Coordination polymers based on imidazol-4-one derivatives have been synthesized, demonstrating the compound's potential in materials science, particularly for constructing metal-organic frameworks (MOFs). These MOFs exhibit unique structural features and potential applications in gas storage, separation, and catalysis (Zang et al., 2011).
Biological Activities
Imidazole derivatives have been extensively studied for their biological activities. For instance, novel imidazole structures have shown promise in antimicrobial activities, suggesting the potential utility of the target compound in developing new antibiotics or antifungal agents. The synthesis and characterization of these compounds have provided insights into their structural-activity relationships, paving the way for the development of more potent and selective agents (Patel, Shah, Trivedi, & Vyas, 2010).
properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N2O3S/c1-17-5-2-3-7-20(17)14-32-25(33)22(12-18-9-10-23-24(13-18)35-16-34-23)31-26(32)36-15-19-6-4-8-21(11-19)27(28,29)30/h2-13H,14-16H2,1H3/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJNPWJXSZCIIO-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)N=C2SCC5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/N=C2SCC5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one |
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